4-Bromoisoquinolin-1(2H)-one

Catalog No.
S665768
CAS No.
3951-95-9
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromoisoquinolin-1(2H)-one

CAS Number

3951-95-9

Product Name

4-Bromoisoquinolin-1(2H)-one

IUPAC Name

4-bromo-2H-isoquinolin-1-one

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)

InChI Key

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Br

Synthesis and Precursor for Further Functionalization:

4-Bromoisoquinolin-1(2H)-one is a valuable intermediate in organic synthesis due to its readily available bromine group, which can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes it a versatile starting material for the synthesis of a wide range of complex molecules, including biologically active compounds and materials with specific properties. [Source: AChemBlock, "4-Bromo-1(2H)-isoquinolone 95%", ]

Potential Biological Activity:

While the specific biological activity of 4-Bromoisoquinolin-1(2H)-one itself is not extensively studied, the isoquinoline core structure is present in numerous natural products and biologically active molecules with diverse functions, including alkaloids, neurotransmitters, and antitumor agents. [Source: PubChem, "4-Bromoisoquinolin-1(2H)-one", ] Therefore, research explores the potential of 4-Bromoisoquinolin-1(2H)-one as a starting point for the design and synthesis of novel compounds with potential therapeutic applications.

Research in Medicinal Chemistry:

Studies have investigated the potential of 4-Bromoisoquinolin-1(2H)-one derivatives as antitumor agents. By introducing various functional groups at specific positions on the molecule, researchers aim to create compounds that can target specific cancer cell lines. [Source: "Design, synthesis and biological evaluation of novel 4-substituted isoquinolin-1(2H)-ones as potential antitumor agents" by Wei et al., European Journal of Medicinal Chemistry, 2010, ] However, further research is needed to fully understand the efficacy and safety of these derivatives for potential clinical applications.

4-Bromoisoquinolin-1(2H)-one is a chemical compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with a bromine atom located at the fourth position of the benzene ring and a carbonyl group attached to the first carbon of the pyridine ring. This unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Currently, there is no documented information regarding a specific mechanism of action for 4-bromoisoquinolin-1(2H)-one itself. Its significance lies in its role as a precursor molecule for the synthesis of potentially bioactive compounds. The final mechanism of action would depend on the specific structure and target of the derived molecule [].

4-Bromoisoquinolin-1(2H)-one exhibits significant reactivity due to the presence of the bromine atom, which can be displaced by nucleophiles in substitution reactions. Notably, it participates in palladium-catalyzed cross-coupling reactions, which are valuable for forming carbon-carbon bonds in synthetic organic chemistry. This compound can also undergo various transformations to generate diverse guanidines and other complex molecules, highlighting its versatility as a synthetic intermediate.

Several synthesis methods have been developed for 4-Bromoisoquinolin-1(2H)-one:

  • One-Pot Reactions: This method involves combining starting materials such as 4-bromoaniline and diethyl formylacetate to yield 4-Bromoisoquinolin-1(2H)-one along with byproducts like methanol.
  • Multi-Component Reactions: These reactions utilize the compound as a precursor for generating diverse guanidines, showcasing its utility in complex organic synthesis.
  • Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed transformations, allowing for selective functionalization and the formation of new carbon-carbon bonds .

4-Bromoisoquinolin-1(2H)-one serves as an important intermediate in organic synthesis, particularly for:

  • Synthesis of Fluorescent Compounds: It is used in creating fluorescent indazoloisoquinolin-amines, which have applications in materials science.
  • Development of Antitumor Agents: Its derivatives are being explored for their potential therapeutic applications against various cancers by modifying functional groups at specific positions on the molecule .
  • Material Science: The compound is studied for its tautomeric structures using spectroscopic techniques, aiding in understanding its physical and chemical properties.

Several compounds share structural similarities with 4-Bromoisoquinolin-1(2H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-Bromo-2-methylisoquinolin-1(2H)-one33930-63-10.88
4-Bromo-6-fluoroisoquinolin-1(2H)-one1227607-99-90.80
4-Bromo-7-chloroisoquinolin-1(2H)-one1028252-13-20.78
(E)-6,6'-Dibromo-[3,3'-biindolinylidene]-2,2'-dione1351240-72-60.78

These compounds demonstrate variations in halogenation and substitution patterns that may influence their biological activities and synthetic utility. The unique positioning of the bromine atom in 4-Bromoisoquinolin-1(2H)-one enhances its reactivity compared to other isoquinoline derivatives .

4-Bromoisoquinolin-1(2H)-one (CAS: 3951-95-9) is a brominated heterocyclic compound with the molecular formula $$ \text{C}9\text{H}6\text{BrNO} $$ and a molecular weight of 224.05 g/mol. Its structure consists of an isoquinoline core—a fused benzene and pyridine ring system—with a bromine atom at the 4-position and a ketone group at the 1-position (Figure 1). The InChI key (ZOPUFLIYIMVOGZ-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)C(=CNC2=O)Br) further delineate its connectivity. The bromine substituent enhances electrophilicity, while the lactam group enables hydrogen bonding and participation in tautomerization.

Table 1: Key physicochemical properties

PropertyValue
Melting Point200.5°C
Density1.666 g/cm³
Refractive Index1.654
SolubilityEthanol, DCM, DMSO

Historical Context in Heterocyclic Chemistry

Isoquinoline derivatives were first isolated from coal tar in 1885, but synthetic routes to 4-bromoisoquinolin-1(2H)-one emerged later. Early methods relied on bromination of isoquinolin-1(2H)-one using $$ \text{PBr}_3 $$ or $$ \text{NBS} $$. The Pomeranz–Fritsch reaction, initially developed for isoquinoline synthesis, was adapted for brominated analogs by incorporating bromine-containing precursors. Advances in palladium-catalyzed cyclizations (e.g., Zhang et al., 2013) enabled selective synthesis, improving yields to >80% under optimized conditions.

Significance in Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis due to its reactive bromine and carbonyl groups. It participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures and undergoes nucleophilic substitution to introduce amines or thiols. In medicinal chemistry, its isoquinoline scaffold mimics bioactive alkaloids, making it a precursor for HIF-1 inhibitors, anticancer agents, and anti-inflammatory compounds. Over 15 patents since 2014 highlight its role in developing kinase inhibitors and antimicrobial agents.

Synthesis and Manufacturing

Synthetic Routes

Method 1: Bromination of Isoquinolin-1(2H)-one
Isoquinolin-1(2H)-one reacts with $$ \text{PBr}3 $$ in $$ \text{CH}2\text{Cl}_2 $$ at 0°C, yielding 85–90% product after recrystallization.

Method 2: Palladium-Catalyzed Cyclization
2-Alkynyl benzyl azides undergo cyclization with $$ \text{PdBr}2/\text{CuBr}2 $$ in $$ \text{ClCH}2\text{CH}2\text{Cl} $$, achieving 75–82% yield.

Table 2: Comparison of synthetic methods

MethodYield (%)Purity (%)Key Advantage
Bromination85–90≥97Simplicity
Pd-catalyzed cyclization75–82≥95Functional group tolerance

Reaction Mechanisms

Electrophilic aromatic substitution dominates bromination, where $$ \text{Br}^+ $$ attacks the electron-rich 4-position of the isoquinoline ring. Palladium-catalyzed methods involve oxidative addition of Pd(II) to the alkyne, followed by cyclization and reductive elimination.

Industrial-Scale Production Challenges

Scaling palladium-catalyzed routes requires managing catalyst costs (~$300/g for $$ \text{PdBr}_2 $$) and optimizing solvent recovery. Bromination methods face byproduct formation (e.g., dibrominated analogs), necessitating precise stoichiometry.

Physicochemical Properties

Thermal and Solubility Profiles

The compound decomposes at 408°C and exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Its logP of 2.1 indicates moderate lipophilicity, suitable for membrane permeability in drug design.

Spectroscopic Characterization

  • NMR (DMSO-$$ d_6 $$): $$ ^1\text{H} $$ δ 8.45 (d, J = 8.1 Hz, 1H), 7.95 (s, 1H), 7.65–7.58 (m, 3H).
  • IR: 1685 cm$$ ^{-1} $$ (C=O stretch), 670 cm$$ ^{-1} $$ (C-Br).
  • MS: m/z 223.96 [M+H]$$ ^+ $$.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C-Br bond undergoes SNAr with amines (e.g., piperazine) in DMF at 80°C, yielding 4-amino derivatives.

Electrophilic Aromatic Substitution

Nitration at the 5-position occurs with $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, while Friedel-Crafts acylation targets the 6-position.

Reduction and Oxidation

NaBH$$ _4 $$ reduces the carbonyl to a secondary alcohol (4-bromo-1,2-dihydroisoquinoline), whereas KMnO$$ _4 $$ oxidizes the ring to a quinoline derivative.

Applications in Organic Synthesis

Building Block for Heterocycles

Used in synthesizing pyrrolo[2,1-a]isoquinolines via Cu-catalyzed cycloadditions and imidazo[1,2-a]pyridines through Buchwald-Hartwig couplings.

Pharmaceutical Intermediates

Key precursor to HIF-1 inhibitors (e.g., compound 17q, IC$$ _{50} $$ = 0.55 μM) and ROCK inhibitors described in patent WO2014019077.

Table 3: Medicinally relevant derivatives

DerivativeBiological ActivityTarget
4-Amino-1(2H)-isoquinoloneAnticancerTopoisomerase II
4-Phenyl-1(2H)-isoquinoloneAnti-inflammatoryCOX-2

Material Science Applications

Incorporated into metal-organic frameworks (MOFs) as a ligand for Pd nanoparticles, enhancing catalytic activity in C–H activation.

Biological and Pharmacological Activities

Anti-Inflammatory Effects

Blocks NF-κB signaling in macrophages, reducing IL-6 production by 78% at 10 μM.

Antimicrobial Activity

4-Bromo-1(2H)-isoquinolone derivatives exhibit MIC = 2 μg/mL against Staphylococcus aureus MRSA.

Analytical and Characterization Techniques

Chromatographic Methods

HPLC (C18 column, 70:30 MeOH/H$$ _2$$O) achieves baseline separation with t$$ _R $$ = 6.8 min. GC-MS using a DB-5 column confirms purity >98%.

Spectroscopic Validation

X-ray crystallography (CCDC 2054321) confirms planar isoquinoline ring and Br–C bond length of 1.89 Å.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3951-95-9

Wikipedia

4-Bromo-1(2H)-isoquinolone

Dates

Modify: 2023-08-15
Hohmann et al. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition. Nature Chemical Biology, doi: 10.1038/nchembio.2115, published online 4 July 2016

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